molecular formula C16H23N3O6S2 B10937975 Ethyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10937975
M. Wt: 417.5 g/mol
InChI Key: XFRCRQWSARFOLP-UHFFFAOYSA-N
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Description

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperidine moiety and the functional groups. Common reagents used in these reactions include ethyl chloroformate, methylsulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring and a piperidine moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H23N3O6S2

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H23N3O6S2/c1-4-25-16(22)11-9(2)12(13(17)20)26-15(11)18-14(21)10-5-7-19(8-6-10)27(3,23)24/h10H,4-8H2,1-3H3,(H2,17,20)(H,18,21)

InChI Key

XFRCRQWSARFOLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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